Betamethasone Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Betamethasone Acid is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is a derivative of Betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions . This compound is known for its efficacy in reducing inflammation and suppressing the immune response, making it a valuable compound in medical and scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Acid involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .

化学反応の分析

Types of Reactions: Betamethasone Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

科学的研究の応用

Therapeutic Uses

1.1. Dermatological Applications

Betamethasone is primarily used in dermatology to treat inflammatory skin conditions such as psoriasis, eczema, and dermatitis. It acts by reducing inflammation and suppressing immune responses in the skin. A study demonstrated that combining betamethasone with glycolic acid significantly improved treatment outcomes for scalp psoriasis, with patients showing marked improvement in healing time compared to using either agent alone .

1.2. Rheumatological Conditions

In rheumatology, betamethasone is employed to manage conditions like rheumatoid arthritis. Research indicates that topical administration of betamethasone combined with low-frequency ultrasound enhances its therapeutic efficacy, significantly reducing inflammation in animal models . This method allows for targeted delivery and minimizes systemic exposure.

1.3. Respiratory Disorders

Betamethasone is also indicated for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its anti-inflammatory action helps alleviate symptoms by reducing airway inflammation. Clinical studies have shown that betamethasone can improve lung function and reduce exacerbations in patients with these disorders.

Pharmacokinetics and Administration

2.1. Topical vs. Systemic Administration

Betamethasone can be administered topically or systemically (oral or injectable). Studies measuring plasma concentrations revealed that topical application leads to lower systemic absorption compared to oral administration, making it a safer option for localized treatment . For instance, after applying betamethasone 17-valerate topically, plasma concentrations were significantly lower than those observed after oral doses.

2.2. Dosage Forms

Betamethasone is available in various formulations, including ointments, creams, gels, and injectable suspensions. The choice of formulation depends on the condition being treated and the desired speed of action.

Case Studies

Safety Profile and Considerations

While betamethasone is effective, its use must be carefully monitored due to potential side effects such as skin thinning with prolonged topical use or systemic effects from high doses. In pregnant women or breastfeeding mothers, caution is advised due to possible effects on milk production and infant health .

作用機序

Betamethasone Acid exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The result is the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. Key molecular targets include phospholipase A2, cyclooxygenase-2, and various transcription factors .

類似化合物との比較

Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.

Prednisolone: A widely used corticosteroid with a slightly different structure and spectrum of activity.

Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.

Uniqueness of Betamethasone Acid: this compound is unique due to its high potency and specific receptor binding affinity, which results in a more pronounced anti-inflammatory and immunosuppressive effect compared to other corticosteroids. Its unique chemical structure also allows for better skin penetration when used in topical formulations .

生物活性

Betamethasone acid, a potent glucocorticoid, is widely recognized for its anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Betamethasone exerts its effects by binding to glucocorticoid receptors (GRs), leading to the modulation of gene expression. This interaction results in:

- Inhibition of pro-inflammatory cytokines : Betamethasone reduces the production of cytokines such as IL-1, IL-6, and TNF-α, which are pivotal in the inflammatory response .

- Suppression of immune cell activity : It inhibits the proliferation and activation of T cells and B cells, contributing to its immunosuppressive effects .

- Regulation of transcription factors : Betamethasone influences transcription factors like NF-κB and AP-1, which are crucial for inflammatory gene expression .

Therapeutic Applications

Betamethasone is used in various clinical settings, including:

- Dermatological Conditions : Effective in treating eczema, psoriasis, and dermatitis due to its ability to reduce inflammation and itching.

- Respiratory Disorders : Utilized in managing asthma and allergic reactions by decreasing airway inflammation.

- Autoimmune Diseases : Employed in conditions such as lupus and rheumatoid arthritis to suppress aberrant immune responses.

Efficacy in Combination Therapy

Recent studies have explored the efficacy of betamethasone when combined with other agents. For instance, a study demonstrated that dual therapy with betamethasone and tetracycline significantly improved atopic dermatitis (AD) symptoms by synergistically modulating Th1 and Th2 cell development in lymph nodes . This combination therapy not only reduced serum IgE levels but also downregulated pro-inflammatory cytokine production.

Biotransformation Studies

Research has indicated that betamethasone undergoes biotransformation, resulting in various metabolites that may exhibit different biological activities. A study involving plant-based biocatalysis showed that betamethasone dipropionate was transformed into several derivatives with potential glucocorticoid receptor agonist activity. Molecular docking studies suggested that these derivatives could effectively bind to GRs, indicating their potential as therapeutic agents .

Data Table: Summary of this compound Studies

Case Studies

-

Case Study on Atopic Dermatitis :

- A clinical trial assessed the effectiveness of topical betamethasone combined with tetracycline in patients with moderate to severe AD. Results indicated a significant reduction in lesion severity and serum IgE levels after 4 weeks of treatment.

-

Case Study on Psoriasis Management :

- In a cohort study involving patients with chronic psoriasis, the administration of betamethasone led to marked improvements in skin lesions and quality of life metrics over a 12-week period.

特性

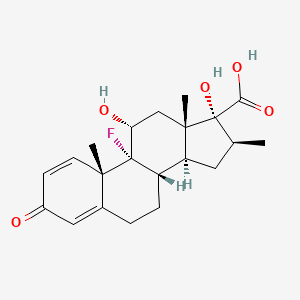

分子式 |

C21H27FO5 |

|---|---|

分子量 |

378.4 g/mol |

IUPAC名 |

(8S,9R,10S,11R,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14-,15-,16+,18-,19-,20-,21-/m0/s1 |

InChIキー |

PFAGPIFFRLDBRN-APBRAWNASA-N |

異性体SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C |

正規SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。